molecular formula C4H4ClN3O2 B13111129 5-Methyl-3-oxo-2,3-dihydro-1H-1,2,4-triazole-1-carbonyl chloride CAS No. 54945-02-7

5-Methyl-3-oxo-2,3-dihydro-1H-1,2,4-triazole-1-carbonyl chloride

Cat. No.: B13111129
CAS No.: 54945-02-7
M. Wt: 161.55 g/mol
InChI Key: XUNAPAYDSRWUGV-UHFFFAOYSA-N
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Description

5-Methyl-3-oxo-2,3-dihydro-1H-1,2,4-triazole-1-carbonyl chloride is a heterocyclic compound that contains a triazole ring. This compound is of significant interest in the field of organic chemistry due to its unique structure and reactivity. It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-oxo-2,3-dihydro-1H-1,2,4-triazole-1-carbonyl chloride typically involves the reaction of 5-methyl-1H-1,2,4-triazole-3-carboxylic acid with thionyl chloride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-oxo-2,3-dihydro-1H-1,2,4-triazole-1-carbonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Hydrolysis Conditions: Acidic or basic aqueous solutions

Major Products Formed

    Amides and Esters: Formed from substitution reactions with amines and alcohols

    Oxides and Alcohols: Formed from oxidation and reduction reactions

    Carboxylic Acids: Formed from hydrolysis reactions

Scientific Research Applications

5-Methyl-3-oxo-2,3-dihydro-1H-1,2,4-triazole-1-carbonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-3-oxo-2,3-dihydro-1H-1,2,4-triazole-1-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The triazole ring can participate in various chemical reactions, leading to the formation of different products. The compound can also interact with biological targets, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-1H-1,2,4-triazole-3-carboxylic acid
  • 5-Methyl-3-oxo-2,3-dihydro-1H-1,2,4-triazole-1-yl acetate
  • 5-Methyl-3-oxo-2,3-dihydro-1H-1,2,4-triazole-1-yl methyl ether

Uniqueness

5-Methyl-3-oxo-2,3-dihydro-1H-1,2,4-triazole-1-carbonyl chloride is unique due to its reactivity and versatility in various chemical reactions. Its ability to form stable intermediates makes it a valuable compound in the synthesis of pharmaceuticals and agrochemicals. Additionally, its potential biological activity adds to its significance in scientific research .

Properties

CAS No.

54945-02-7

Molecular Formula

C4H4ClN3O2

Molecular Weight

161.55 g/mol

IUPAC Name

3-methyl-5-oxo-1H-1,2,4-triazole-2-carbonyl chloride

InChI

InChI=1S/C4H4ClN3O2/c1-2-6-4(10)7-8(2)3(5)9/h1H3,(H,7,10)

InChI Key

XUNAPAYDSRWUGV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=O)NN1C(=O)Cl

Origin of Product

United States

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